3-Chloro-2,6-difluoropyridine chemical properties
3-Chloro-2,6-difluoropyridine chemical properties
An In-depth Technical Guide to 3-Chloro-2,6-difluoropyridine: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 3-Chloro-2,6-difluoropyridine
In the landscape of modern medicinal and materials chemistry, fluorinated heterocycles represent a cornerstone of innovation. Among these, 3-Chloro-2,6-difluoropyridine (CAS No: 52208-56-7) has emerged as a pivotal building block. Its unique electronic architecture, characterized by a pyridine core functionalized with two activating fluorine atoms and a strategically placed chlorine atom, offers a versatile platform for complex molecular design. The pyridine scaffold is a prevalent motif in numerous FDA-approved drugs, and the introduction of fluorine can profoundly influence pharmacological activity, metabolic stability, and pharmacokinetic profiles.[1][2]
This guide provides an in-depth analysis of 3-Chloro-2,6-difluoropyridine, moving beyond a simple datasheet to explore its synthesis, nuanced reactivity, and proven applications. The content herein is tailored for researchers, synthetic chemists, and drug development professionals who require a comprehensive understanding of this reagent to unlock its full potential in their work.
PART 1: Core Physicochemical and Spectroscopic Profile
A foundational understanding of a chemical's physical and spectroscopic properties is paramount for its effective use in experimental design.
Physicochemical Data Summary
The essential properties of 3-Chloro-2,6-difluoropyridine are summarized below, providing at-a-glance information critical for reaction planning and safety assessments.
| Property | Value | Reference |
| CAS Number | 52208-56-7 | [3] |
| Molecular Formula | C₅H₂ClF₂N | [3] |
| Molecular Weight | 149.53 g/mol | [3] |
| Appearance | Colorless Liquid | [4] |
| Solubility | Insoluble in water | [5][6] |
| Canonical SMILES | C1=CC(=NC(=C1Cl)F)F | [3][7] |
| InChIKey | BABNLQDXRCOTJA-UHFFFAOYSA-N | [7] |
Spectroscopic Signature
While detailed spectral analyses are experiment-specific, the expected Nuclear Magnetic Resonance (NMR) characteristics provide a reliable fingerprint for structural verification.
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¹H NMR: The spectrum will exhibit two signals in the aromatic region, corresponding to the protons at the C4 and C5 positions. These signals will appear as complex multiplets due to proton-proton (H-H) coupling and proton-fluorine (H-F) coupling.
-
¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom at the C2 and C6 positions. The chemical shifts and coupling patterns provide definitive information about the electronic environment of each fluorine.
-
¹³C NMR: Five signals are anticipated for the five carbon atoms of the pyridine ring. The carbons bonded to fluorine will show characteristic C-F coupling constants, which are valuable for unambiguous signal assignment.
PART 2: Synthesis and Reactivity
The utility of 3-Chloro-2,6-difluoropyridine is intrinsically linked to its synthesis and predictable reactivity patterns, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Facile Synthetic Protocol: Halogen Exchange (HALEX) Reaction
A robust and commonly employed method for synthesizing 3-substituted-2,6-difluoropyridines involves a halogen exchange (HALEX) reaction on the corresponding dichloropyridine precursor.[8] This approach is valued for its efficiency and good yields.
Protocol: Synthesis of 3-Chloro-2,6-difluoropyridine from 2,6,3-trichloropyridine
Causality: This protocol leverages the high reactivity of chlorine atoms at the 2- and 6-positions of the pyridine ring towards nucleophilic substitution. Cesium fluoride (CsF) is used as the fluoride source due to its high solubility and reactivity in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), which effectively solvates the cesium cation and promotes the SNAr reaction.[9] The reaction is typically heated to overcome the activation energy for the substitution.
Step-by-Step Methodology:
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Reagent Preparation: To a solution of 2,3,6-trichloropyridine (1.0 eq) in anhydrous DMSO, add spray-dried Cesium Fluoride (CsF) (approx. 2.0-2.2 eq).
-
Reaction Execution: Stir the reaction mixture vigorously at an elevated temperature (typically 110-140°C) under an inert atmosphere (e.g., Nitrogen or Argon).[9]
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding ice-water.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 3-Chloro-2,6-difluoropyridine.[9]
Synthetic Workflow Diagram
Caption: Halogen exchange synthesis of 3-Chloro-2,6-difluoropyridine.
Core Reactivity: A Platform for Tandem SNAr Reactions
The chemical behavior of 3-Chloro-2,6-difluoropyridine is dominated by the electron-deficient nature of the pyridine ring, which is further amplified by the two strongly electron-withdrawing fluorine atoms. This electronic setup makes the C2 and C6 positions highly susceptible to attack by nucleophiles.
A key feature is the differential reactivity of the two C-F bonds, which enables sequential or tandem nucleophilic aromatic substitutions.[8] Generally, the C-F bond at the 2-position is more activated towards substitution than the C6-F bond due to the combined electron-withdrawing effects of the ring nitrogen and the adjacent C3-chloro substituent. This regioselectivity is a powerful tool for synthetic chemists.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: General mechanism for SNAr on 3-Chloro-2,6-difluoropyridine.
PART 3: Applications in Drug Discovery
The true value of 3-Chloro-2,6-difluoropyridine is realized in its application as a versatile intermediate for constructing complex, biologically active molecules. Its ability to undergo regioselective, tandem SNAr reactions makes it an ideal starting point for creating libraries of 2,3,6-trisubstituted pyridines.[8] This structural motif is a "popular scaffold" for drug candidates due to its favorable physicochemical properties and ability to engage with biological targets.[8][10]
Case Study: Synthesis of Protein Kinase C Theta (PKCθ) Inhibitors
Research has demonstrated the practical application of 3-substituted-2,6-difluoropyridines in the facile synthesis of novel inhibitors for Protein Kinase C theta (PKCθ), a target of interest for inflammatory and autoimmune diseases.[8][10] The synthetic strategy allows for the creation of diverse 2,3,6-trisubstituted pyridines, including macrocyclic derivatives, with moderate to good yields.[8][10] This approach streamlines the drug design process and enables the exploration of a broader chemical space to optimize potency and selectivity.
Drug Development Workflow
Caption: Workflow for generating drug candidates from the pyridine scaffold.
PART 4: Safety, Handling, and Storage
As with any reactive chemical intermediate, adherence to strict safety protocols is non-negotiable. The Safety Data Sheet (SDS) provides comprehensive hazard information.
GHS Hazard and Precautionary Information
| Hazard Class | GHS Classification | Reference |
| Flammability | Flammable liquids, Category 3 (H226: Flammable liquid and vapour) | [11][12] |
| Acute Toxicity | Harmful if swallowed (H302) | [13] |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | [11][13] |
| Eye Damage/Irritation | Causes serious eye irritation (H319) | [11] |
| STOT-SE | May cause respiratory irritation (H335) | [11][13] |
Key Precautionary Statements (P-statements):
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[11]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[11]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P403+P235: Store in a well-ventilated place. Keep cool.[11]
Handling and Storage Recommendations
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Employ spark-proof tools and take precautionary measures against static discharge.[11][14] Avoid all contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[11][14] Keep the container tightly closed and store locked up.[11]
References
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Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed. [Link]
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Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines - ResearchGate. [Link]
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Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2. [Link]
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3-chloro-2,6-difluoropyridine (C5H2ClF2N) - PubChemLite. [Link]
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3-Chloro-2, 6-difluoropyridine, min 95%, 1 gram - Oakwood Chemical. [Link]
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4-Amino-3,5-dichloro-2,6-difluoropyridine - Chongqing Chemdad Co., Ltd. [Link]
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Preparation of difluorpyridine compounds - European Patent Office - EP 0146924 A2. [Link]
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5-Chloro-2,3-difluoropyridine - CAS Common Chemistry. [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. [Link]
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Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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3-CHLORO-5,6-DIFLUOROPYRIDINE - Optional[19F NMR] - Chemical Shifts - SpectraBase. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - DDDT. [Link]
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Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]
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(1R)-1-(3-bromoquinolin-2-yl)butan-1-ol - PubChem. [Link]
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